molecular formula C15H13Cl2NO3 B1189866 ethyl 5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B1189866
M. Wt: 326.2 g/mol
InChI Key: YDCQDIDHADBESH-WUXMJOGZSA-N
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Description

CL-415033 is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-415033 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of CL-415033 often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

CL-415033 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert CL-415033 into different reduced forms, which may have distinct properties and applications.

    Substitution: Substitution reactions involving CL-415033 can result in the replacement of specific functional groups, altering the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in the reactions of CL-415033 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of CL-415033 depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives with enhanced reactivity, while substitution reactions can produce compounds with modified functional groups, potentially leading to new applications.

Scientific Research Applications

CL-415033 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and industrial processes

Mechanism of Action

The mechanism of action of CL-415033 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

CL-415033 can be compared with other similar compounds, such as:

  • N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide
  • Other derivatives of imidazo[1,2-b]pyridazin

Uniqueness

Its specific chemical structure allows for a wide range of reactions and interactions, making it a versatile compound for various scientific research and industrial applications .

Properties

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

ethyl (5E)-5-[(2,4-dichlorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H13Cl2NO3/c1-3-21-15(20)13-8(2)18-12(14(13)19)6-9-4-5-10(16)7-11(9)17/h4-7,19H,3H2,1-2H3/b12-6+

InChI Key

YDCQDIDHADBESH-WUXMJOGZSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=C(C=C(C=C2)Cl)Cl)/N=C1C)O

SMILES

CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)Cl)Cl)N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)Cl)Cl)N=C1C)O

Origin of Product

United States

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